molecular formula C16H16ClNO2 B4164085 N-benzyl-3-chloro-4-ethoxybenzamide

N-benzyl-3-chloro-4-ethoxybenzamide

Cat. No.: B4164085
M. Wt: 289.75 g/mol
InChI Key: HVOOBBKOULLQOI-UHFFFAOYSA-N
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Description

N-benzyl-3-chloro-4-ethoxybenzamide is a benzamide derivative characterized by a benzyl group attached to the amide nitrogen and a benzene ring substituted with chlorine at the 3-position and an ethoxy group at the 4-position. Its molecular formula is C₁₆H₁₆ClNO₂, with a molecular weight of 289.76 g/mol.

Properties

IUPAC Name

N-benzyl-3-chloro-4-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-2-20-15-9-8-13(10-14(15)17)16(19)18-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOOBBKOULLQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-chloro-4-ethoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-ethoxybenzoic acid and benzylamine.

    Activation of Carboxylic Acid: The carboxylic acid group of 3-chloro-4-ethoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amide Bond Formation: The activated carboxylic acid reacts with benzylamine to form this compound under mild conditions, typically at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-3-chloro-4-ethoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The benzyl group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of benzaldehyde derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

Scientific Research Applications

N-benzyl-3-chloro-4-ethoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: Used in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: Employed as a probe to study biochemical pathways and interactions at the molecular level.

    Industrial Applications: Utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-benzyl-3-chloro-4-ethoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The chloro and ethoxy groups can influence the compound’s binding affinity and specificity, while the benzyl group can enhance lipophilicity, aiding in membrane permeability.

Comparison with Similar Compounds

Substituent Effects

  • This compound : The ethoxy group (4-OCH₂CH₃) confers greater lipophilicity than methoxy (OCH₃), which may enhance blood-brain barrier penetration but reduce aqueous solubility. The benzyl group on the amide nitrogen likely improves metabolic stability compared to smaller alkyl groups.
  • 313367-87-2 : The benzo[d]thiazol-2-yl moiety introduces a heterocyclic system, which is prevalent in kinase inhibitors and antimicrobial agents. The 6-methoxy group may direct electronic effects or steric interactions in target binding .

Physicochemical Properties

  • Solubility : The ethoxy group in this compound likely results in lower water solubility compared to the methoxy-substituted 63969-05-1.
  • Bioavailability : The benzothiazole ring in 313367-87-2 may improve oral bioavailability due to its planar structure and moderate polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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